Cas no 132185-84-3 ((2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid)

(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid 化学的及び物理的性質
名前と識別子
-
- 5beta-Hydroxycostic acid
- 5β-Hydroxycostic acid
- 2-[(2R,4aR,8aS)-8a-Hydroxy-4a-methyl-8-methylenedecahydro-2-napht halenyl]acrylic acid
- (2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-alpha,8-bis(methylene)-2-naphthaleneacetic acid
- [ "" ]
- 132185-84-3
- InChI=1/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15+/m1/s
- 5-Hydroxycostic acid
- 2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid
- 5
- 5beta-Hydroxtcostic acid
- DTXSID401314654
- FS-10299
- AKOS032948135
- 2-Naphthaleneacetic acid, decahydro-8a-hydroxy-4a-methyl-,8-bis(methylene)-, [2R-(2,4a,8a)]-; (2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-,8-bis(methylene)-2-naphthaleneacetic acid
- cent-hydroxycostic acid
- 2-naphthaleneacetic acid, decahydro-8a-hydroxy-4a-methyl-alpha,8-bis(methylene)-, (2R,4aR,8aS)-
- rel-2-[(2R,4aR,8aS)-8a-hydroxy-4a-methyl-8-methylenedecahydronaphthalen-2-yl]acrylic acid
- 2-(8a-Hydroxy-4a-methyl-8-methylene-decahydro-naphthalen-2-yl)-acrylic acid
- 5I(2)-Hydroxycostic acid
- 2-[(2R,4AR,8AS)-8A-HYDROXY-4A-METHYL-8-METHYLIDENE-HEXAHYDRO-1H-NAPHTHALEN-2-YL]PROP-2-ENOIC ACID
- 132185-83-2
- (2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid
-
- MDL: MFCD20260456
- インチ: InChI=1S/C15H22O3/c1-10-5-4-7-14(3)8-6-12(9-15(10,14)18)11(2)13(16)17/h12,18H,1-2,4-9H2,3H3,(H,16,17)/t12-,14-,15+/m1/s1
- InChIKey: UEQIFFFWXPAQCB-YUELXQCFSA-N
- ほほえんだ: CC12CCCC(=C)C1(CC(CC2)C(=C)C(=O)O)O
計算された属性
- せいみつぶんしりょう: 250.15689456g/mol
- どういたいしつりょう: 250.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.12±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 406.4±38.0 °C at 760 mmHg
- フラッシュポイント: 213.8±23.3 °C
- ようかいど: 極微溶性(0.45 g/l)(25ºC)、
- じょうきあつ: 0.0±2.1 mmHg at 25°C
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D212060-2.5mg |
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid |
132185-84-3 | 2.5mg |
$2193.00 | 2023-05-18 | ||
TRC | D212060-0.25mg |
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid |
132185-84-3 | 0.25mg |
$ 230.00 | 2022-06-05 | ||
TRC | D212060-1mg |
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid |
132185-84-3 | 1mg |
$ 800.00 | 2023-09-08 | ||
TRC | D212060-.25mg |
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid |
132185-84-3 | 25mg |
$282.00 | 2023-05-18 | ||
TargetMol Chemicals | TN3140-1 ml * 10 mm |
5beta-Hydroxycostic acid |
132185-84-3 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
TargetMol Chemicals | TN3140-1 mL * 10 mM (in DMSO) |
5beta-Hydroxycostic acid |
132185-84-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN3140-5 mg |
5beta-Hydroxycostic acid |
132185-84-3 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
A2B Chem LLC | AE41474-5mg |
5beta-Hydroxycostic acid |
132185-84-3 | 93.0% | 5mg |
$577.00 | 2024-04-20 | |
Cooke Chemical | M3104935-1mg |
5β-Hydroxycosticacid |
132185-84-3 | 95% | 1mg |
RMB 1216.00 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H13310-5mg |
2-[(2R,4aR,8aS)-8a-Hydroxy-4a-methyl-8-methylenedecahydro-2-napht halenyl]acrylic acid |
132185-84-3 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-07 |
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids
(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acidに関する追加情報
Professional Introduction to Compound with CAS No. 132185-84-3 and Product Name: (2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid
The compound identified by the CAS number 132185-84-3 and the product name (2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activities. The precise stereochemistry and functional groups present in this molecule make it a promising candidate for further investigation in drug discovery and development.
One of the most striking features of this compound is its (2R,4aR,8aS) stereochemical configuration. The presence of multiple stereocenters in the molecule not only contributes to its unique three-dimensional structure but also influences its interactions with biological targets. In recent years, there has been a growing interest in the development of chiral drugs due to their enhanced specificity and reduced side effects compared to their racemic counterparts. The stereochemistry of (2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid aligns well with this trend, making it an attractive subject for further research.
The 8a-hydroxy and 4a-methyl substituents in the molecule are particularly noteworthy. These functional groups can play a crucial role in determining the compound's solubility, metabolic stability, and binding affinity to biological targets. Hydroxyl groups are known to be important for hydrogen bonding interactions, which can significantly enhance the binding affinity of a drug molecule to its target receptor. Similarly, methyl groups can influence the electronic properties of the molecule and contribute to its overall pharmacokinetic profile.
Recent studies have highlighted the importance of α,8-bis(methylene) groups in enhancing the bioavailability and metabolic stability of drug candidates. These groups can provide additional steric hindrance and electronic modulation, which can improve the compound's interaction with biological targets. The presence of these groups in (2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid suggests that it may exhibit favorable pharmacokinetic properties.
The naphthaleneacetic acid moiety is another key feature of this compound. Naphthalene derivatives are known for their diverse biological activities and have been widely used in pharmaceutical research. The acetic acid group at one end of the naphthalene ring provides a carboxylate functionality that can participate in ionic interactions with biological targets. This functionality is particularly important for drugs that need to interact with proteins or enzymes that have charged residues.
In terms of potential applications, this compound shows promise as a lead molecule for further drug development. Its unique structural features make it a good candidate for targeting various biological pathways involved in diseases such as cancer, inflammation, and neurological disorders. For instance, studies have shown that naphthalene derivatives can inhibit certain enzymes involved in cancer cell proliferation and survival. Additionally, hydroxyl-containing compounds have been found to exhibit anti-inflammatory properties by modulating immune responses.
The synthesis of this compound presents several challenges due to its complex stereochemistry and multiple functional groups. However, advances in synthetic chemistry have made it possible to construct such molecules with high precision. Techniques such as asymmetric catalysis and chiral auxiliary methods have been instrumental in achieving the desired stereochemical configuration. These synthetic strategies not only ensure high yield but also improve the overall purity of the final product.
Once synthesized, the compound needs to undergo rigorous testing to evaluate its biological activity and safety profile. This typically involves in vitro assays to assess its interaction with target receptors followed by in vivo studies to evaluate its efficacy and toxicity. The results from these studies will provide valuable insights into its potential as a drug candidate.
One area where this compound shows particular promise is in the development of targeted therapies for cancer. Cancer cells often exhibit altered signaling pathways that contribute to their uncontrolled growth and resistance to conventional treatments. By targeting these specific pathways with highly selective molecules like (2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid, researchers hope to develop more effective treatments with fewer side effects.
Furthermore, this compound could also be explored for its potential anti-inflammatory properties. Chronic inflammation is associated with a wide range of diseases including arthritis, cardiovascular disease, and diabetes. By developing drugs that can modulate inflammatory responses without causing significant side effects, researchers aim to improve the management of these conditions.
The development of new drugs is a complex process that involves multiple stages from initial discovery to clinical trials and regulatory approval. However, compounds like (2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid offer hope for future advancements by providing new leads for drug development. Their unique structural features and potential biological activities make them valuable tools for researchers working on various therapeutic areas.
In conclusion,(2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid represents a significant contribution to pharmaceutical chemistry due to its complex structure and potential biological activities. Its stereochemistry, hydroxyl, methyl, α, 8-bis(methylene), naphthaleneacetic acid,and other functional groups make it an attractive candidate for further research into drug discovery and development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in developing targeted therapies for various diseases.
132185-84-3 ((2R,4aR,8aS)-Decahydro-8a-hydroxy-4a-methyl-α,8-bis(methylene)-2-naphthaleneacetic acid) 関連製品
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